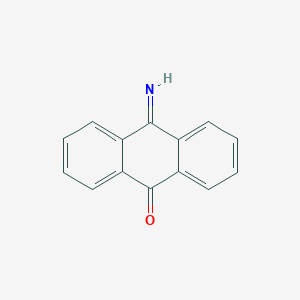
3,4-Dimethylcinnamic acid
概要
説明
3,4-Dimethylcinnamic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcinnamic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3,4-Dimethylcinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to form the corresponding saturated acid using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: this compound can be oxidized to form 3,4-dimethylbenzoic acid.
Reduction: Hydrogenation yields 3-(3,4-Dimethyl-phenyl)-propionic acid.
Substitution: Nitration produces 3-(3,4-Dimethyl-phenyl)-2-nitroacrylic acid.
科学的研究の応用
3,4-Dimethylcinnamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.
作用機序
The mechanism by which 3,4-Dimethylcinnamic acid exerts its effects involves interactions with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3,4-Dimethylphenylacetic acid
- 3,4-Dimethylphenylpropionic acid
- 3,4-Dimethylphenylboronic acid
Uniqueness
3,4-Dimethylcinnamic acid is unique due to its combination of a phenyl ring with two methyl groups and an acrylic acid moiety
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13) |
InChIキー |
FUVFAUBWEXSLEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)

![N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8662382.png)


![[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol](/img/structure/B8662415.png)








